![molecular formula C12H21NO B13656481 [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo family, which is known for its significant pharmacological potential. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of drug discovery and synthetic organic chemistry.
Vorbereitungsmethoden
The synthesis of [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol typically involves the rearrangement of norbornadiene. This process includes a reaction with tosyl azide, proceeding through a (2 + 3)-cycloaddition to form a transient triazoline, which then undergoes ring-opening to yield the diazonium betaine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Biology: The unique structure of this compound makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Due to its pharmacological potential, it is explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to various pharmacological effects. The compound’s bicyclic structure allows it to fit into receptor sites, influencing their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol include other members of the azabicyclo family, such as tropane alkaloids. These compounds share a similar bicyclic structure but differ in their specific functional groups and pharmacological properties . The uniqueness of this compound lies in its specific cyclopropylmethyl group, which imparts distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
[8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol |
InChI |
InChI=1S/C12H21NO/c14-8-10-5-11-3-4-12(6-10)13(11)7-9-1-2-9/h9-12,14H,1-8H2 |
InChI-Schlüssel |
LXCQEVRFMKVSBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C3CCC2CC(C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


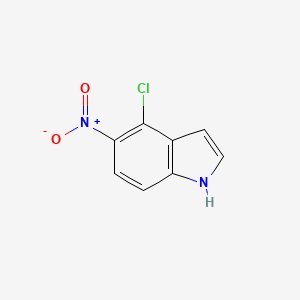
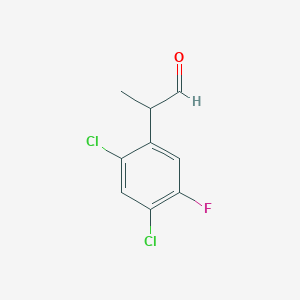

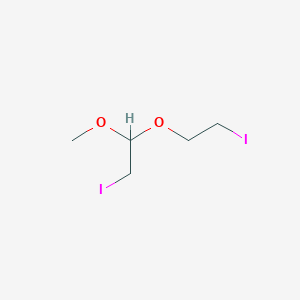
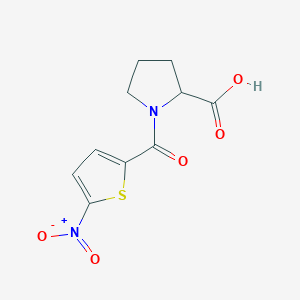
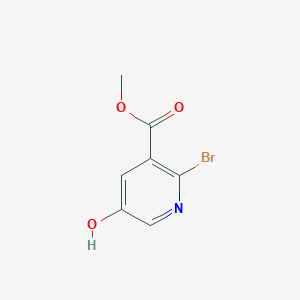

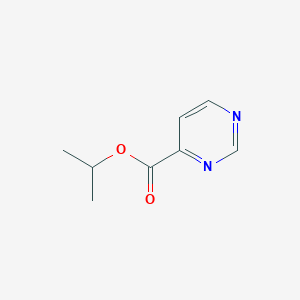

![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
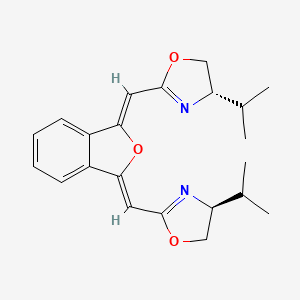

![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
